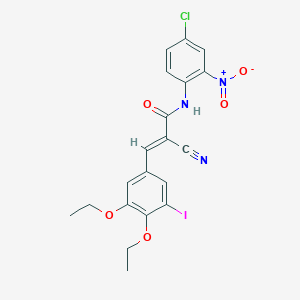![molecular formula C15H17NO3 B7550062 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MMB is a member of the benzoic acid family and is synthesized through a multistep process.
作用機序
The mechanism of action of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the advantages of using 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the protection of the gastrointestinal tract. However, 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the synthesis of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods for 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. Another area of research is the investigation of the potential of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Further studies are also needed to investigate the mechanism of action of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid and its potential as an anticancer agent.
合成法
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with 2-methylfurfural in the presence of a base. The resulting product is then treated with methylamine to obtain 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid. The synthesis of 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid is a complex process that requires careful handling of the reagents and optimization of the reaction conditions.
科学的研究の応用
4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has been studied extensively for its potential application in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. 4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid has also been investigated for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
4-[[methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-14(7-8-19-11)10-16(2)9-12-3-5-13(6-4-12)15(17)18/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOMVWEQHKQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
![ethyl 1-[2-[(E)-3-(5-iodofuran-2-yl)prop-2-enoyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7550010.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7550017.png)
![[(Z)-(5,6-dichloro-2,3-dimethyl-4-oxocyclohex-2-en-1-ylidene)amino] benzenesulfonate](/img/structure/B7550018.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7550030.png)
![[2-(cyclopentylamino)-2-oxoethyl] (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7550031.png)
![3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7550035.png)
![1h-Pyrazolo[4,3-c]pyridine,3-methyl-4-(4-morpholinyl)-](/img/structure/B7550039.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)
![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)

![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)